molecular formula C15H14N2OS B14128423 2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole

2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole

Cat. No.: B14128423
M. Wt: 270.4 g/mol
InChI Key: LAWRJWNPRQNQIW-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 3-methoxybenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

    Step 1: Preparation of 2-mercaptobenzimidazole by reacting o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide.

    Step 2: Reaction of 2-mercaptobenzimidazole with 3-methoxybenzyl bromide in DMF with potassium carbonate as the base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized as a corrosion inhibitor for metals in aggressive environments.

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the 3-methoxybenzylthio group, which imparts specific biological activities and chemical reactivity.

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H14N2OS/c1-18-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)

InChI Key

LAWRJWNPRQNQIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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